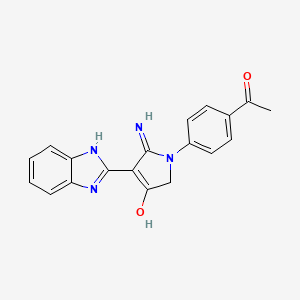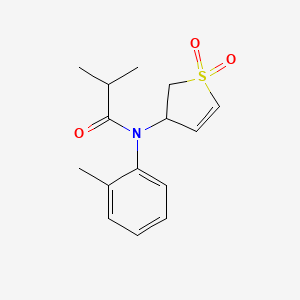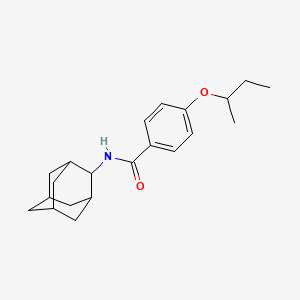![molecular formula C15H20ClNO2S B5974749 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine, also known as CPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. CPTP is a morpholine derivative that belongs to the class of propanoyl compounds.
Wirkmechanismus
The exact mechanism of action of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates inflammation and lipid metabolism.
Biochemical and Physiological Effects:
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. In addition, 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has been shown to increase the expression of PPARγ, which plays a key role in the regulation of inflammation and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine also has the potential to be used as a drug delivery system due to its ability to cross the blood-brain barrier and target specific tissues. However, one of the limitations of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine. One potential avenue of research is the development of new drugs based on the structure of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine for the treatment of various inflammatory and pain-related disorders. Another potential direction is the investigation of the mechanism of action of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine, which could lead to the discovery of new targets for the treatment of inflammation and pain. Additionally, further research is needed to explore the potential use of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine as a drug delivery system for the targeted delivery of drugs to specific tissues.
Synthesemethoden
The synthesis of 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine involves the reaction of 4-chlorobenzenethiol with 2,6-dimethylmorpholine-4-carboxylic acid in the presence of thionyl chloride. The reaction produces 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine as a yellow crystalline solid with a high yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. 4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier and target specific tissues.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-10-8-17(9-11(2)19-10)15(18)12(3)20-14-6-4-13(16)5-7-14/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBGCBSTARFAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfanyl-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)

![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B5974717.png)
![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)
